

exploring the enzymatic inhibition profile of ML364

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Compound of Interest

Compound Name: ML364

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An In-depth Technical Guide to the Enzymatic Inhibition Profile of **ML364**

Introduction

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2).[1][2][3][4] As a member of the deubiquitinase (DUB) family, USP2 plays a critical role in reversing protein ubiquitination, a key post-translational modification that governs protein stability and function.[3][4][5] By preventing the removal of ubiquitin tags from its target substrates, USP2 regulates diverse cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[4][5] **ML364** has emerged as a valuable chemical probe to investigate the biological functions of USP2 and as a potential therapeutic agent, particularly in oncology.[3][4][6] This document provides a comprehensive overview of the enzymatic inhibition profile of **ML364**, its mechanism of action, and the experimental protocols used for its characterization.

Enzymatic Inhibition Profile and Binding Affinity

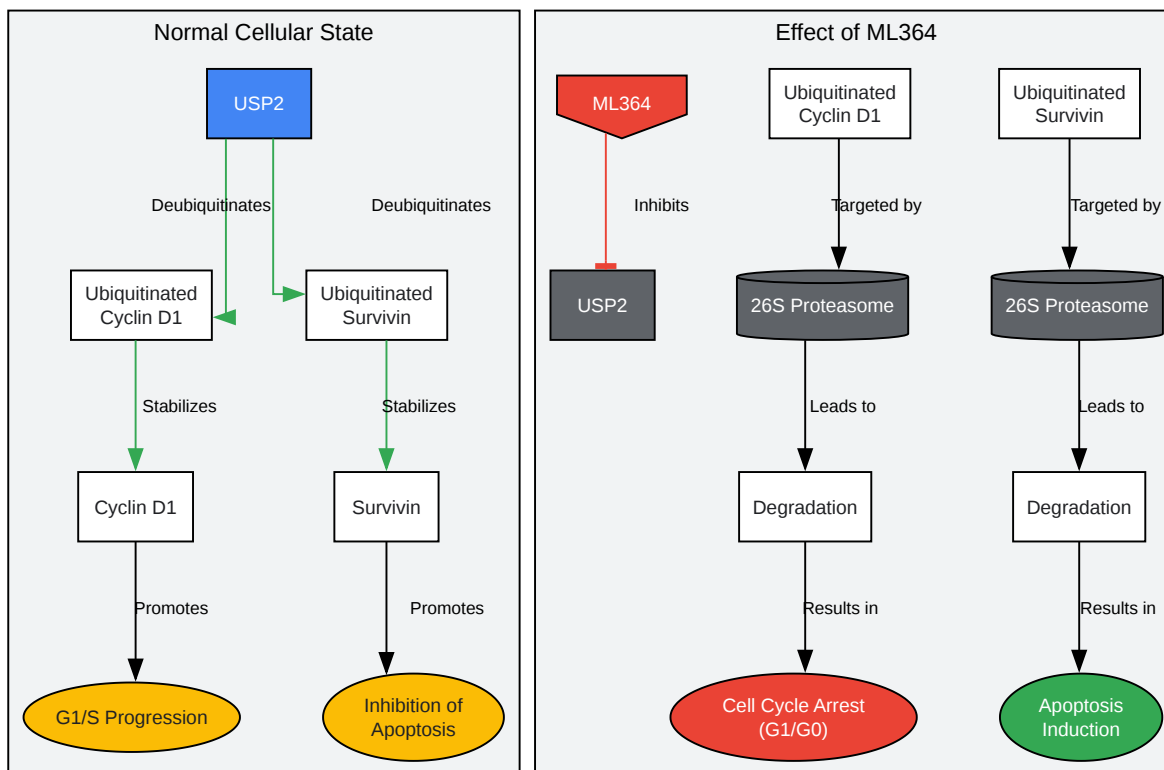
ML364 demonstrates reversible and selective inhibition of USP2. Its inhibitory activity has been quantified against several enzymes, highlighting its specificity. The key quantitative data are summarized below.

Target Enzyme	Substrate	Parameter	Value	Reference
USP2	Lys-48-linked di-ubiquitin	IC50	1.1 μ M	[1][2][3][4]
USP2	Lys-63-linked di-ubiquitin	IC50	1.7 μ M	[3]
USP2	-	Kd	5.2 μ M	[1]
USP8	-	IC50	0.95 μ M	[2]
Caspase 6	-	-	Inactive	[2][3]
Caspase 7	-	-	Inactive	[2][3]
MMP1	-	-	Inactive	[2][3]
MMP9	-	-	Inactive	[2][3]
USP15	-	-	Inactive	[2][3]
Kinase Panel (102)	-	-	No binding at 10 μ M	[2]

Mechanism of Action

ML364 directly binds to USP2, inhibiting its deubiquitinase activity.[1][3][4] This inhibition prevents the removal of ubiquitin chains from USP2 substrates, marking them for degradation by the 26S proteasome. Key substrates of USP2 affected by **ML364** include Cyclin D1 and Survivin.[3][4][7] The accelerated, proteasome-dependent degradation of these proteins leads to significant downstream cellular effects, including cell cycle arrest and the induction of apoptosis.[3][4][7]

The following diagram illustrates the signaling pathway impacted by **ML364**.



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Caption: **ML364** inhibits USP2, leading to the degradation of Cyclin D1 and Survivin.

Experimental Protocols

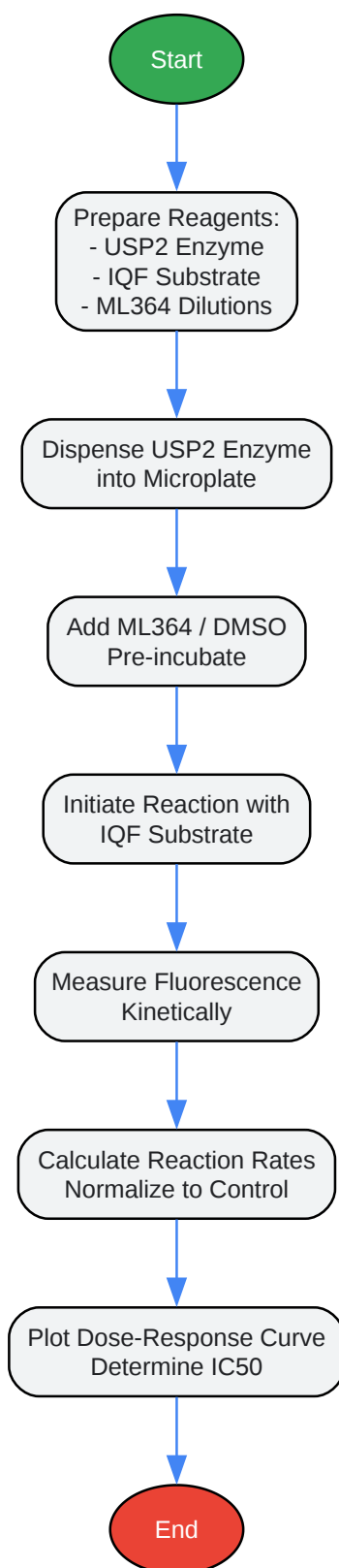
Characterization of **ML364** involves a combination of biochemical and cell-based assays to determine its inhibitory potency, binding kinetics, and cellular effects.

Biochemical Deubiquitinase (DUB) Activity Assay

This assay quantifies the enzymatic activity of USP2 in the presence of an inhibitor. A common method employs an internally quenched fluorescent di-ubiquitin (IQF) substrate.^{[2][3][4]}

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of recombinant human USP2 enzyme in an appropriate assay buffer (e.g., Tris-HCl, DTT, EDTA).
 - Prepare a stock solution of the IQF di-ubiquitin substrate (e.g., Lys-48 or Lys-63 linked).
 - Serially dilute **ML364** in DMSO to create a range of concentrations for IC50 determination.
- Assay Procedure:
 - Add the USP2 enzyme solution to the wells of a microplate.
 - Add the diluted **ML364** or DMSO (vehicle control) to the wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the IQF di-ubiquitin substrate to all wells.
- Data Acquisition:
 - Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the IQF substrate by active USP2 separates the fluorophore from the quencher, resulting in a fluorescent signal.
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of **ML364**.
 - Normalize the rates relative to the DMSO control (100% activity).
 - Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.



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Caption: Workflow for a biochemical DUB inhibition assay.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between molecules in solution. It was used to confirm the direct binding of **ML364** to USP2.^{[3][4]}

Methodology:

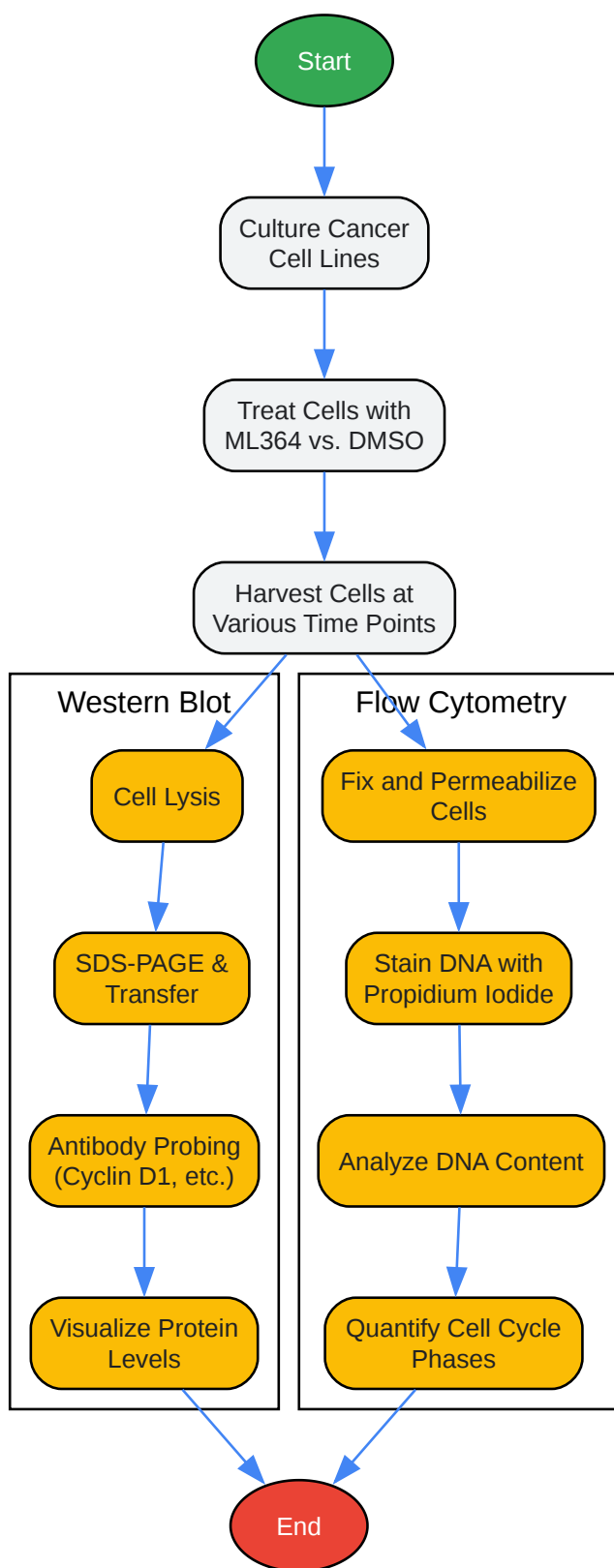
- Protein Labeling:
 - Label the target protein (USP2) with a fluorescent dye (e.g., NHS-RED). Remove excess dye via column purification.
- Sample Preparation:
 - Keep the concentration of the fluorescently labeled USP2 constant.
 - Prepare a serial dilution series of the ligand (**ML364**).
 - Mix the constant concentration of labeled USP2 with each dilution of **ML364**.
- MST Measurement:
 - Load the samples into glass capillaries.
 - Place the capillaries in the MST instrument. The instrument applies a precise, microscopic temperature gradient, and the movement of the fluorescent molecules along this gradient is tracked.
 - The thermophoretic movement of the labeled USP2 changes upon binding to **ML364**.
- Data Analysis:
 - Plot the change in normalized fluorescence against the logarithm of the **ML364** concentration.
 - Fit the resulting binding curve to an appropriate model to calculate the dissociation constant (K_d).

Cellular Target Engagement and Validation

To confirm that **ML364** engages USP2 in a cellular context, downstream effects are measured.

Methodology:

- Cell Culture and Treatment:
 - Culture cancer cell lines (e.g., HCT116, Mino) known to express USP2 and its substrates. [\[3\]](#)
 - Treat the cells with varying concentrations of **ML364** or a vehicle control (DMSO) for specific time periods (e.g., 2-48 hours). [\[1\]](#)
- Western Blotting for Protein Degradation:
 - Lyse the treated cells and quantify total protein concentration.
 - Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for Cyclin D1, Survivin, USP2, and a loading control (e.g., β -actin).
 - Incubate with secondary antibodies and visualize bands. A dose- and time-dependent decrease in substrate protein levels indicates target engagement. [\[3\]](#)[\[7\]](#)
- Flow Cytometry for Cell Cycle Analysis:
 - Fix the treated cells and stain their DNA with a fluorescent dye (e.g., Propidium Iodide).
 - Analyze the DNA content of individual cells using a flow cytometer.
 - An accumulation of cells in the G1/G0 phase of the cell cycle is indicative of Cyclin D1 degradation. [\[3\]](#)[\[4\]](#)



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Caption: Workflow for cellular validation of **ML364** activity.

Conclusion

ML364 is a well-characterized, selective, and reversible inhibitor of the deubiquitinase USP2, with a biochemical IC₅₀ of 1.1 μM.[1][2][3][4] Its mechanism of action involves the direct inhibition of USP2, leading to the proteasome-mediated degradation of oncoproteins such as Cyclin D1 and Survivin.[3][7] This activity translates into clear cellular phenotypes, including G1/G0 cell cycle arrest and induction of apoptosis, making **ML364** a critical tool for studying the ubiquitin-proteasome system and a promising lead compound for the development of novel anti-cancer therapeutics.[4][5]

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